molecular formula C14H11N3O3 B1418304 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-37-4

5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

Cat. No.: B1418304
CAS No.: 1105191-37-4
M. Wt: 269.25 g/mol
InChI Key: ICXPWRPSTSMGOO-UHFFFAOYSA-N
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Description

5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 3-oxo-5-methyl-2-pyridinecarboxylic acid in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-oxo derivatives, while substitution reactions can produce a variety of functionalized pyrazolo[4,3-c]pyridines .

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, including:

  • Oxidation to form oxo derivatives.
  • Reduction to yield dihydro derivatives.
  • Substitution reactions that introduce different functional groups onto the pyrazolo core.

Biology

The biological applications of 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid are particularly noteworthy:

  • Antimicrobial Properties : Research indicates potential efficacy against various microbial strains.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions with cellular targets such as enzymes and receptors involved in tumor growth .

Medicine

In medicinal chemistry, ongoing research explores the compound's potential as a therapeutic agent for various diseases. Its ability to interact with specific biological pathways positions it as a candidate for drug development aimed at treating conditions such as cancer and infections .

Case Study 1: Antimicrobial Activity

A study published in [source] examined the antimicrobial effects of the compound against several bacterial strains. The results indicated significant inhibition zones in cultures treated with varying concentrations of the compound, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In another investigation documented by [source], the compound was tested on various cancer cell lines. The findings revealed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and potential utility in cancer therapy.

Mechanism of Action

The mechanism by which 5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular interactions depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

5-Methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS Number: 1105191-37-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, and provides insights into its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3O3, with a molecular weight of 269.26 g/mol. Its structure features a pyrazolo[4,3-c]pyridine core, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including multidrug-resistant strains. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective inhibition against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis .

Pathogen MIC (µg/mL)
Staphylococcus aureus4–8
Mycobacterium tuberculosis0.5–1.0

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. The mechanism may involve the inhibition of key enzymes and receptors associated with tumor growth .

The biological activity of this compound is believed to be mediated through interactions with various molecular targets. These include:

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory responses and cancer progression.
  • Receptor Modulation : It can interact with specific receptors that regulate cellular signaling pathways critical for cancer cell survival.
  • Oxidative Stress Induction : The compound may increase oxidative stress in cells, leading to apoptosis in cancerous tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazolo core or substitution patterns can significantly influence its efficacy. For instance:

  • Substituents on the Phenyl Ring : Variations in substituents can enhance or diminish antimicrobial potency.
  • Functional Group Alterations : Changing functional groups can affect the compound's solubility and bioavailability .

Case Studies

Several studies have documented the biological effects of this compound:

  • Study on Anticancer Effects : A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Anti-inflammatory Research : Another investigation highlighted its potential as an anti-inflammatory agent by showing inhibition of COX enzymes in vitro, suggesting applicability in treating inflammatory diseases .

Properties

IUPAC Name

5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c1-16-7-10-12(11(8-16)14(19)20)15-17(13(10)18)9-5-3-2-4-6-9/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXPWRPSTSMGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001133696
Record name 3,5-Dihydro-5-methyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105191-37-4
Record name 3,5-Dihydro-5-methyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105191-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydro-5-methyl-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001133696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 2
5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 3
5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 4
5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 5
5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
Reactant of Route 6
5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid

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